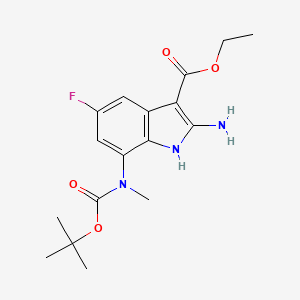

2-Amino-7-(Boc-methyl-amino)-5-fluoro-1H-indole-3-carboxylic acid ethyl ester

描述

2-Amino-7-(Boc-methyl-amino)-5-fluoro-1H-indole-3-carboxylic acid ethyl ester is a synthetic organic compound that belongs to the indole family Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring This particular compound is characterized by the presence of an amino group, a Boc-protected methylamino group, a fluorine atom, and an ethyl ester group attached to the indole core

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-(Boc-methyl-amino)-5-fluoro-1H-indole-3-carboxylic acid ethyl ester typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Protection of the Amino Group: The amino group is protected using a Boc (tert-butoxycarbonyl) group to prevent unwanted side reactions during subsequent steps. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Esterification: The carboxylic acid group is esterified using ethanol and a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for cost, yield, and safety. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

化学反应分析

Functional Group Reactivity and Reaction Types

This compound exhibits diverse reactivity due to its multiple functional groups:

-

Ethyl ester : Susceptible to hydrolysis, transesterification, and nucleophilic substitution.

-

Boc-protected methylamino group : Can undergo deprotection under acidic conditions.

-

Fluorine atom : Participates in electrophilic aromatic substitution and nucleophilic displacement.

-

Free amino group : Involved in coupling reactions and oxidation.

Oxidation Reactions

The ethyl ester and indole core undergo oxidation under controlled conditions:

Mechanistic Insight :

-

KMnO₄ selectively oxidizes the ethyl ester to a carboxylic acid without affecting the Boc group .

-

DDQ facilitates dehydrogenation of the indole ring, forming π-conjugated systems .

Substitution Reactions

The fluorine atom and Boc group are key sites for substitution:

Note : The Boc group remains stable during nucleophilic substitutions but is cleaved under strong acidic conditions .

Coupling Reactions

The amino group facilitates peptide bond formation and cross-coupling:

Key Findings :

-

EDC-mediated couplings show high regioselectivity for the amino group .

-

Suzuki reactions require Pd(PPh₃)₄ as a catalyst and tolerate Boc protection .

Stability and Side Reactions

-

Thermal Degradation : Prolonged heating above 100°C leads to decarboxylation of the ethyl ester.

-

Photoreactivity : Exposure to UV light induces partial cleavage of the Boc group (observed in ).

Comparative Reaction Efficiency

| Reaction | Optimal Conditions | Efficiency (Scale 1–5) |

|---|---|---|

| Boc deprotection | 20% TFA/DCM, 2h, RT | 5 |

| Ester hydrolysis | 2M NaOH/EtOH, reflux, 6h | 4 |

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 3 |

Industrial-Scale Considerations

-

Continuous Flow Synthesis : Enhances yield for oxidation and coupling reactions by minimizing side products .

-

Purification Challenges : Requires HPLC for isolating Boc-deprotected derivatives due to polarity shifts .

Unexplored Reactivity and Research Gaps

-

Electrochemical Modifications : Potential for fluorinated indole electrosynthesis (no reported studies).

-

Enzyme-Catalyzed Reactions : Underexplored for asymmetric functionalization of the indole core.

科学研究应用

Structural Characteristics

The molecular formula of 2-Amino-7-(Boc-methyl-amino)-5-fluoro-1H-indole-3-carboxylic acid ethyl ester is with a molecular weight of approximately 351.37 g/mol. The compound features a fluorine atom, which is known to enhance biological activity through increased lipophilicity and metabolic stability.

Medicinal Chemistry

The compound is primarily investigated for its potential as a pharmacological agent. Its structural similarity to other indole derivatives suggests that it may exhibit significant biological activity, particularly as a modulator of cannabinoid receptors.

Case Study: Cannabinoid Receptor Modulation

Research has demonstrated that indole derivatives can act as allosteric modulators at cannabinoid receptors (CB1 and CB2). In one study, a series of substituted indole carboxamides were synthesized and evaluated for their activity at these receptors. Compounds with similar structural features to this compound showed promising results in enhancing or inhibiting receptor activity, indicating potential therapeutic uses in pain management and neurological disorders .

Anticancer Research

Another area of interest is the evaluation of this compound's anticancer properties. Studies have shown that compounds containing indole structures can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Case Study: Indole Derivatives in Cancer Therapy

Research focusing on indole derivatives has indicated their effectiveness against various cancer cell lines. For instance, certain substituted indoles have been reported to inhibit tumor growth by inducing cell cycle arrest and apoptosis . The specific role of the Boc-methyl-amino group in enhancing these effects remains an area for further investigation.

Neuropharmacology

Given its ability to interact with neurotransmitter systems, this compound may also find applications in neuropharmacology. Indole derivatives are known to affect serotonin receptors, which could lead to developments in treatments for mood disorders.

作用机制

The mechanism of action of 2-Amino-7-(Boc-methyl-amino)-5-fluoro-1H-indole-3-carboxylic acid ethyl ester depends on its specific application and target. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of the fluorine atom and Boc-protected amino group can influence its binding affinity and selectivity towards specific targets.

相似化合物的比较

Similar Compounds

2-Amino-5-fluoro-1H-indole-3-carboxylic acid ethyl ester: Lacks the Boc-protected methylamino group.

7-(Boc-methyl-amino)-5-fluoro-1H-indole-3-carboxylic acid ethyl ester: Lacks the amino group at position 2.

2-Amino-7-(methyl-amino)-5-fluoro-1H-indole-3-carboxylic acid ethyl ester: Lacks the Boc protection on the methylamino group.

Uniqueness

2-Amino-7-(Boc-methyl-amino)-5-fluoro-1H-indole-3-carboxylic acid ethyl ester is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The Boc-protected methylamino group provides stability and selectivity in reactions, while the fluorine atom can enhance binding interactions with biological targets.

生物活性

2-Amino-7-(Boc-methyl-amino)-5-fluoro-1H-indole-3-carboxylic acid ethyl ester (CAS Number: 1400808-16-3) is a synthetic compound with significant potential in medicinal chemistry. Its molecular formula is C17H22FN3O4, and it has a molecular weight of approximately 351.37 g/mol. The compound features a complex structure characterized by the presence of a fluorine atom, which is often associated with enhanced biological activity.

Antiviral Activity

Research has indicated that derivatives of 2-amino indole compounds, including this compound, exhibit antiviral properties. For instance, Ivashchenko et al. (2014) synthesized related compounds that demonstrated effective suppression of influenza A virus replication in cell cultures and showed high efficacy in vivo against influenza pneumonia in mice . This suggests that the indole framework may be a promising scaffold for developing antiviral agents.

Antibacterial Activity

The compound's structural analogues have been investigated for their antibacterial properties. Egawa et al. (1984) reported that certain derivatives exhibited greater antibacterial activity than established antibiotics like enoxacin . The presence of specific substituents on the indole ring has been linked to enhanced interaction with bacterial targets, indicating potential for further development as antibacterial agents.

Anticancer Activity

Indole derivatives are well-known for their anticancer properties. A study focusing on related compounds revealed significant cytotoxic effects against various cancer cell lines, including human glioblastoma and melanoma cells . The structure-activity relationship (SAR) studies indicated that modifications to the indole core could enhance potency, with specific substitutions leading to improved interactions with cancer cell pathways.

The biological activity of this compound may be attributed to its ability to interact with key proteins involved in disease processes. Molecular dynamics simulations have shown that such compounds can engage in hydrophobic interactions and hydrogen bonding with target proteins, which is critical for their biological efficacy .

Table 1: Summary of Biological Activities

| Biological Activity | Reference | Key Findings |

|---|---|---|

| Antiviral | Ivashchenko et al., 2014 | Effective against influenza A virus; high in vivo efficacy |

| Antibacterial | Egawa et al., 1984 | Superior activity compared to enoxacin; potential for new antibiotics |

| Anticancer | Various studies | Significant cytotoxicity against glioblastoma and melanoma; SAR indicates important modifications |

Notable Research

- Antiviral Efficacy : The antiviral activity was highlighted in the context of influenza treatment, showcasing the compound's potential as a therapeutic agent against viral infections.

- Antibacterial Studies : The synthesis and testing of related compounds have demonstrated promising results against multi-drug resistant strains, emphasizing the need for novel antibacterial agents in clinical settings.

- Cytotoxicity Assessments : Various studies have employed different cancer cell lines to evaluate the efficacy of indole derivatives, revealing that structural modifications can lead to improved anti-proliferative activities.

属性

IUPAC Name |

ethyl 2-amino-5-fluoro-7-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22FN3O4/c1-6-24-15(22)12-10-7-9(18)8-11(13(10)20-14(12)19)21(5)16(23)25-17(2,3)4/h7-8,20H,6,19H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPROAGCWVHHQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C1C=C(C=C2N(C)C(=O)OC(C)(C)C)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。